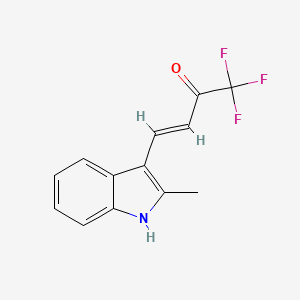

1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one

Description

1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one is a fluorinated enone derivative featuring a 2-methylindole substituent. Its core structure combines a trifluoromethyl group conjugated to an α,β-unsaturated ketone, which confers unique electronic and steric properties.

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c1-8-9(6-7-12(18)13(14,15)16)10-4-2-3-5-11(10)17-8/h2-7,17H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOHFOPOOMVLRS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one typically involves the condensation of 2-methylindole with a trifluoromethyl ketone. One common method includes the use of trifluoroacetyl chloride and 2-methylindole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous introduction of raw materials such as trifluoroacetyl chloride and 2-methylindole into a reactor, followed by continuous extraction of the product, can streamline the process and reduce the risk of hazardous conditions .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:

Recent studies have highlighted the potential of 1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one as an anticancer agent. Indole derivatives, including this compound, have shown efficacy in targeting cancer cell lines through various mechanisms:

- Tubulin Inhibition: Compounds similar to this have demonstrated significant inhibitory effects on tubulin polymerization, leading to apoptosis in cancer cells. For instance, related indole compounds have shown IC50 values as low as 0.48 µM against cancer cell lines such as A549 (lung) and MCF-7 (breast) .

- Cell Cycle Arrest: The compound induces G2/M-phase cell cycle arrest, which is crucial for preventing the proliferation of cancer cells .

2. Antimicrobial Activity:

Indole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds with similar scaffolds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects:

Research has also pointed towards the anti-inflammatory potential of indole-based compounds. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of several indole derivatives, including this compound against different cancer cell lines. The results indicated significant cytotoxicity and potential for further development into therapeutic agents targeting specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common pathogens. The findings revealed that it exhibited moderate to high activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The indole moiety is known to bind to certain protein targets, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

NMR Spectral Data

- 1,1,1-Trifluoro-4-(2-methylindol-3-yl)but-3-en-2-one: No explicit data provided, but analogous compounds (e.g., 4-(4-methoxyphenyl) derivative in ) show characteristic ¹⁹F NMR shifts at δ -60 to -70 ppm for the CF₃ group .

- (E)-1,1,1-Trifluoro-4-(3-pyridinylamino)but-3-en-2-one (): Exhibits distinct ¹H NMR signals for the enone protons (δ 6.8–7.5 ppm) and pyridine ring .

Stability and Reactivity

- Trifluoromethyl enones are prone to Michael addition reactions due to their α,β-unsaturated system. For example, notes the synthesis of β-ketoenamines via nucleophilic attack on the enone carbonyl .

- Microwave-assisted synthesis () reduces reaction times but compromises catalyst recyclability compared to conventional heating .

Key Differentiators of 1,1,1-Trifluoro-4-(2-Methylindol-3-yl)but-3-en-2-one

Synthetic Challenges : Unlike methoxy- or bromo-substituted analogs, the indole-containing variant may require specialized alkylation or coupling conditions to avoid N-H reactivity .

Biological Relevance : Indole derivatives are prevalent in drug discovery (e.g., kinase inhibitors), positioning this compound as a candidate for targeted therapeutic development .

Biological Activity

1,1,1-Trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one (CAS No. 202074-31-5) is a synthetic organic compound notable for its unique trifluoromethyl and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethyl group attached to an indole derivative, which enhances its lipophilicity and bioactivity. The molecular formula is with a molecular weight of approximately 253.224 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The trifluoromethyl group allows for better membrane permeability, facilitating the compound's entry into cells where it can modulate enzyme activity and influence signaling pathways. The indole structure is known for its ability to bind to receptors involved in cancer cell proliferation and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. Indole compounds are known to affect multiple cancer-related pathways:

- Cell Cycle Regulation : Indole derivatives can influence the cell cycle by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division.

- Apoptosis Induction : These compounds may activate caspases, leading to programmed cell death in cancer cells.

A comparative study highlighted that similar indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-15), and lung (A549) cancers .

Antimicrobial Activity

Indole derivatives have also shown promising antimicrobial properties. Research indicates that compounds with indole structures can inhibit the growth of bacteria and fungi by disrupting their cellular processes. For instance, certain synthesized indole derivatives demonstrated effective inhibition against multidrug-resistant strains of bacteria .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-4-hydroxybut-3-en-2-one | Hydroxy group instead of indole | Moderate anticancer activity |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethoxy group instead of indole | Lower bioactivity compared to indole derivatives |

Q & A

Q. What synthetic strategies are effective for preparing 1,1,1-trifluoro-4-(2-methyl-1H-indol-3-yl)but-3-en-2-one?

The compound can be synthesized via aldol condensation between 2-methylindole derivatives and trifluoromethyl ketones. A typical protocol involves:

- Reacting 2-methylindole with 1,1,1-trifluorobut-3-en-2-one under basic conditions (e.g., KOt-Bu or NaH in anhydrous THF).

- Monitoring reaction progress via TLC and isolating the product via column chromatography. Key challenges include controlling stereochemistry (E/Z selectivity) and avoiding side reactions at the indole NH group. Pre-protection of the indole nitrogen may be necessary .

Q. Which analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group and indole protons. NMR resolves carbonyl and alkene carbons.

- IR Spectroscopy : Detects C=O stretching (~1700 cm) and C-F vibrations (1100–1200 cm).

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N-H···O interactions), and crystallographic disorder .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic additions (e.g., Michael additions). The indole moiety participates in electrophilic substitutions (e.g., C3 functionalization) or cycloadditions. Reactivity can be modulated by adjusting solvent polarity or using Lewis acid catalysts .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

Discrepancies in molecular geometry (e.g., bond lengths, torsion angles) arise from dynamic disorder or competing conformers. Strategies include:

- Collecting high-resolution data (e.g., synchrotron X-ray, low-temperature measurements).

- Refining structures using software like SHELXL, with constraints for disordered atoms. Example: In related indole derivatives, hydrogen bonding networks (N-H···O/F) stabilize specific conformations, as shown by intermolecular distances of 2.8–3.0 Å .

Q. How to address instability of intermediates during synthesis?

Unstable intermediates (e.g., enolate species) require:

Q. What computational methods predict the compound’s bioactivity or interaction with targets?

- DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites.

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds (e.g., in GROMACS). These methods guide experimental design by prioritizing synthesis of derivatives with predicted binding affinities .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.